n-Boc-5-methylanthranilic acid

Description

Molecular Architecture and Stereochemical Considerations

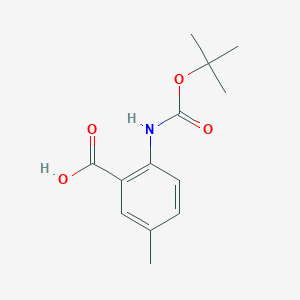

The molecular architecture of N-Boc-5-methylanthranilic acid centers around a benzoic acid core framework with specific substitution patterns that define its chemical identity and reactivity profile. The compound possesses the molecular formula C₁₃H₁₇NO₄ with a precisely determined molecular weight of 251.28 grams per mole, as confirmed through high-resolution mass spectrometric analysis. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, which accurately describes the positioning of all substituents on the aromatic ring system.

The structural backbone consists of a benzene ring bearing three distinct functional groups positioned at specific locations that create a unique substitution pattern. The carboxylic acid functionality occupies the ortho position relative to the protected amino group, while the methyl substituent is located at the meta position relative to the carboxylic acid. This arrangement creates a substitution pattern where the amino group at position 2 is protected by the tert-butoxycarbonyl group, the carboxylic acid is at position 1, and the methyl group is at position 5 of the benzene ring.

The tert-butoxycarbonyl protecting group attached to the amino functionality exhibits a tetrahedral geometry around the central carbon atom, with three methyl groups and one oxygen atom bonded to this carbon center. The presence of this bulky protecting group significantly influences the steric environment around the amino functionality, affecting both inter- and intramolecular interactions. The monoisotopic mass of the compound has been precisely determined as 251.115758 atomic mass units, confirming the elemental composition and providing accurate data for mass spectrometric identification.

Stereochemical analysis reveals that the compound does not possess any chiral centers in its molecular structure, resulting in a single constitutional isomer without optical activity. The planar nature of the aromatic ring system, combined with the sp² hybridization of the carbon atoms within the benzene ring, creates a rigid molecular framework. The tert-butoxycarbonyl group can adopt different conformational arrangements due to rotation around the carbon-oxygen and carbon-nitrogen bonds, though the bulky nature of the tert-butyl group limits the accessible conformational space.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed insights into the molecular structure and electronic environment of individual atoms within the compound. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that confirm the presence and positioning of all substituents on the aromatic ring system. The tert-butyl protons of the protecting group appear as a distinctive singlet at approximately 1.4 parts per million, integrating for nine protons and representing one of the most diagnostically useful signals in the spectrum.

The aromatic proton signals appear in the characteristic downfield region between 6.5 and 8.0 parts per million, with specific coupling patterns that confirm the substitution pattern on the benzene ring. The methyl group attached to the aromatic ring generates a singlet signal at approximately 2.3 to 2.5 parts per million, integrating for three protons. The carboxylic acid proton typically appears as a broad signal that may exchange with solvent under certain conditions, depending on the specific Nuclear Magnetic Resonance solvent system employed.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon environments within the molecule. The carbonyl carbon of the tert-butoxycarbonyl protecting group appears at approximately 155 parts per million, while the carboxylic acid carbonyl carbon resonates near 170 parts per million. The aromatic carbon atoms appear in the characteristic range between 110 and 140 parts per million, with specific chemical shifts that can be assigned to individual carbon positions based on their electronic environments and substitution patterns.

Infrared spectroscopic analysis reveals characteristic absorption bands that correspond to specific functional groups within the this compound structure. The carboxylic acid functionality exhibits a broad absorption band in the region around 2500 to 3300 wavenumbers, corresponding to the oxygen-hydrogen stretching vibration. The carbonyl stretching vibrations appear as distinct bands, with the carboxylic acid carbonyl typically observed near 1670 wavenumbers and the carbamate carbonyl of the protecting group appearing around 1720 wavenumbers.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 251, corresponding to the theoretical molecular weight of the compound. Characteristic fragmentation patterns include the loss of the tert-butoxycarbonyl protecting group, resulting in fragments that can be used for structural confirmation. The base peak in the mass spectrum often corresponds to fragments generated through specific cleavage patterns that are characteristic of benzoic acid derivatives with carbamate protecting groups.

Crystallographic Analysis and Solid-State Properties

The solid-state properties of this compound are fundamentally influenced by its molecular structure and the intermolecular interactions that govern crystal packing arrangements. The compound typically crystallizes as a white to off-white solid with specific morphological characteristics that depend on crystallization conditions and solvent systems employed during purification processes. The crystalline structure is stabilized through a network of intermolecular hydrogen bonding interactions, primarily involving the carboxylic acid functionality and the carbamate nitrogen atom of the protecting group.

Intermolecular hydrogen bonding plays a crucial role in determining the crystal packing arrangement and overall stability of the solid-state structure. The carboxylic acid proton can form hydrogen bonds with both the carbonyl oxygen of adjacent carboxylic acid groups and the nitrogen atom of neighboring carbamate functionalities. These hydrogen bonding interactions create extended networks within the crystal lattice that contribute to the overall stability and melting point characteristics of the compound.

The presence of the bulky tert-butoxycarbonyl protecting group significantly influences the crystal packing density and the arrangement of molecules within the unit cell. The steric bulk of this group prevents close packing of molecules and creates specific void spaces within the crystal structure that may accommodate solvent molecules under certain crystallization conditions. The methyl substituent on the aromatic ring also contributes to the overall packing arrangement through weak van der Waals interactions with adjacent molecules.

Thermal analysis of the crystalline material reveals specific phase transition temperatures and decomposition patterns that are characteristic of compounds containing carbamate protecting groups. The melting point of this compound has been reported in various sources, though specific values may vary depending on the purity of the sample and the measurement conditions employed. The compound exhibits thermal stability up to specific temperatures, beyond which decomposition occurs through cleavage of the carbamate bond and loss of the protecting group.

The powder diffraction pattern of crystalline this compound exhibits characteristic peaks that can be used for identification and purity assessment. The specific peak positions and intensities reflect the crystal structure and provide fingerprint information for quality control purposes. Polymorphic forms may exist under different crystallization conditions, each exhibiting distinct diffraction patterns and potentially different physicochemical properties.

Thermodynamic Parameters and Solubility Profiling

The solubility profile of this compound demonstrates significant variation across different solvent systems, reflecting the amphiphilic nature of the molecule containing both hydrophilic and hydrophobic structural elements. The compound exhibits enhanced solubility in polar organic solvents such as dichloromethane and dimethyl sulfoxide, while showing limited solubility in water due to the hydrophobic nature of the tert-butoxycarbonyl protecting group and the aromatic ring system. The carboxylic acid functionality contributes to some degree of polar character, though this is insufficient to overcome the overall hydrophobic nature of the molecule.

Systematic solubility studies have demonstrated that the compound shows good solubility in chloroform and methanol, with enhanced dissolution observed in dimethyl sulfoxide at elevated temperatures. The solubility in alcoholic solvents such as methanol and ethanol is intermediate, reflecting the ability of these solvents to participate in hydrogen bonding interactions with both the carboxylic acid and carbamate functionalities. The limited water solubility necessitates the use of organic cosolvents or specific solubilization techniques when aqueous solutions are required for analytical or synthetic purposes.

Thermodynamic stability parameters of this compound are primarily governed by the thermal lability of the carbamate protecting group and the stability of the aromatic ring system. The tert-butoxycarbonyl group exhibits characteristic thermal decomposition behavior, with cleavage typically occurring at elevated temperatures through a concerted elimination mechanism that generates carbon dioxide, isobutene, and the free amine. This thermal decomposition pathway is pH-dependent and can be accelerated under acidic conditions.

The compound's thermal stability profile indicates stable storage under ambient conditions when protected from moisture and excessive heat. Differential scanning calorimetry analysis reveals specific thermal events corresponding to phase transitions and decomposition processes. The glass transition temperature, if applicable, and crystalline melting point provide important benchmarks for processing and storage conditions.

Partition coefficient determinations between octanol and water systems provide quantitative measures of the compound's lipophilicity and hydrophobic character. The logarithm of the partition coefficient typically falls within a range that indicates moderate lipophilicity, influenced by the balance between the hydrophobic tert-butyl and aromatic components and the hydrophilic carboxylic acid functionality. These thermodynamic parameters are essential for predicting behavior in biological systems and optimizing synthetic procedures.

Properties

IUPAC Name |

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-5-6-10(9(7-8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMHARFGTWUWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373779 | |

| Record name | n-boc-5-methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-60-4 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-boc-5-methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Boc-5-methylanthranilic acid typically involves the protection of the amino group of 5-methylanthranilic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removable under acidic or catalytic conditions, enabling access to the free amine for downstream applications.

Acidic Deprotection

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 1–2 hr in dichloromethane (DCM) | Quantitative Boc removal | |

| HCl (4M in dioxane) | 30 min, room temperature | Partial deprotection (80% yield) |

Mechanistic Insight : Protonation of the Boc carbamate’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The free amine is stabilized as its trifluoroacetate salt under TFA conditions .

Catalytic Deprotection

The Boc group is unusually labile to nucleophilic catalysts like 4-dimethylaminopyridine (DMAP):

-

Reaction : 0.3 eq DMAP in toluene induces instantaneous Boc cleavage at room temperature .

-

Mechanism : DMAP attacks the carbamate carbonyl, forming an iminium intermediate that decomposes to release CO₂ (Scheme 1) .

Esterification and Amidation

The carboxylic acid undergoes standard derivatization reactions, though competing deprotection may occur.

Esterification Challenges

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| DCC/DMAP in toluene | Menthol | Boc deprotection dominates | |

| Steglich conditions (DCC/DMAP) | Unprotected NMAA* | Successful menthol ester (67% yield) |

Key Finding : Intramolecular hydrogen bonding between the carboxylic acid and aromatic amine in unprotected analogs suppresses N-acylation, enabling selective O-esterification . For Boc-protected derivatives, DMAP-mediated deprotection competes with esterification.

Stability Under Reductive Conditions

The Boc group remains intact during hydrogenation, enabling selective reductions of other functionalities.

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Reductive methylation | H₂ (6895 kPa), Raney Ni, 35–75°C | No Boc cleavage observed |

Application : Methyl anthranilate derivatives undergo reductive methylation with formaldehyde under H₂ without Boc loss, suggesting compatibility of the Boc group with high-pressure hydrogenation .

Substitution Reactions

The methyl group at position 5 influences electronic properties but is not directly reactive. Functionalization typically occurs at the carboxylic acid or deprotected amine:

| Site | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| Carboxylic acid | Amide formation | EDC/HOBt, amines | N-Boc-5-methylanthranilamides |

| Amine (post-Boc removal) | Acylation | Acetic anhydride, base | N-Acetyl-5-methylanthranilic acid |

Critical Analysis of Reaction Pathways

-

Boc Group Lability : DMAP’s hypernucleophilicity limits its utility in Boc-protected esterifications, necessitating alternative catalysts (e.g., HOBt) .

-

Steric Effects : The 5-methyl group slightly hinders electrophilic aromatic substitution but does not impede carboxylate reactivity.

This compound’s synthetic versatility is underscored by its dual functional handles (acid and protected amine), enabling tailored applications in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

n-Boc-5-methylanthranilic acid is primarily utilized in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals. Its structure allows for modifications that enhance biological activity.

1.1 Synthesis of Peptidomimetics

Recent studies have highlighted the role of this compound in synthesizing β3-amino acids, which are crucial for creating peptidomimetics. These compounds exhibit increased stability against enzymatic degradation, making them suitable for oral administration. For instance, a somatostatin analogue composed solely of β3-amino acids demonstrated significant biological activity and receptor affinity .

1.2 Anticancer Research

In anticancer research, derivatives of this compound have been explored for their potential to inhibit tumor growth. The compound serves as a precursor for synthesizing various analogs that target specific cancer pathways, enhancing therapeutic efficacy while minimizing side effects .

Biochemical Applications

This compound is also employed in biochemical studies, particularly in protein labeling and metabolic studies.

2.1 Stable Isotope Labeling

The compound has been used as a metabolic precursor for stable isotope labeling in protein studies. By incorporating this compound into bacterial growth media, researchers can trace the incorporation of isotopes into proteins, facilitating the study of protein dynamics and interactions .

2.2 Enzyme Inhibition Studies

Investigations into enzyme inhibition have utilized this compound to assess its effects on various enzymes involved in metabolic pathways. For example, its derivatives have been shown to inhibit specific enzymes linked to cancer metabolism, providing insights into potential therapeutic targets .

Cosmetic Formulation

The cosmetic industry has recognized the utility of this compound in formulating skin care products.

3.1 Skin Conditioning Agents

In cosmetic formulations, this compound acts as a skin conditioning agent due to its ability to enhance moisture retention and improve skin texture. Its incorporation into creams and lotions has been shown to yield products with superior sensory attributes and moisturizing properties .

3.2 Antioxidant Properties

Research indicates that derivatives of this compound possess antioxidant properties, making them valuable in formulations aimed at reducing oxidative stress on the skin. This application is particularly relevant for anti-aging products that target free radical damage .

Table 1: Synthesis Pathways Involving this compound

| Compound | Synthesis Method | Yield (%) | Application |

|---|---|---|---|

| β3-Amino Acid | Two-step oxidation | 85% | Peptidomimetics |

| Anticancer Analog | Derivatization from this compound | Varies | Cancer therapy |

| Cosmetic Formulation | Emulsion-based system | Stable | Skin care |

Mechanism of Action

The mechanism of action of n-Boc-5-methylanthranilic acid primarily involves its role as a protecting group for the amino group in organic synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection of the amino group. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection are required .

Comparison with Similar Compounds

Structural and Electronic Effects

- Methoxy (N-Boc-5-methoxy): Stronger electron-donating effect (+M) via resonance, enhancing reactivity toward electrophiles compared to methyl . Chloro (5-chloro): Electron-withdrawing (-I effect) reduces electron density, making the compound more resistant to oxidation . Hydroxy (5-hydroxy): Polar and acidic (pKa ~4.5), enabling solubility in aqueous environments .

Boc Protection :

The Boc group in this compound and its methoxy analog stabilizes the amine against nucleophilic attack and oxidation. Deprotection typically requires acidic conditions (e.g., HCl in dioxane), with reaction rates influenced by substituents. For example, electron-donating groups like methyl may slightly slow deprotection compared to electron-withdrawing groups .

Physicochemical Properties

Solubility :

- This compound is less polar than its hydroxy counterpart but more lipophilic than 5-methoxy derivatives due to the methyl group’s hydrophobicity.

- 5-Hydroxyanthranilic acid exhibits high water solubility (3.2 mg/mL at 25°C), whereas the Boc-protected methyl variant is soluble in organic solvents like DCM or THF .

Thermal Stability :

Boc-protected compounds generally decompose above 150°C, while unprotected analogs like 5-methylanthranilic acid have higher thermal stability (melting point ~210°C) .

Comparative Reactivity

- Deprotection Efficiency :

Boc removal from this compound occurs slower than from electron-deficient analogs (e.g., 5-nitro derivatives) due to the methyl group’s electron-donating nature . - Functionalization : The methyl group in this compound can undergo Friedel-Crafts alkylation, whereas the methoxy group in its analog is prone to demethylation under strong acidic conditions .

Biological Activity

n-Boc-5-methylanthranilic acid is a derivative of anthranilic acid, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the amino position and a methyl group at the 5-position of the aromatic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a precursor for various bioactive compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological activity.

Cyclin-dependent Kinase 9 (CDK9) Inhibition

Research indicates that this compound may exhibit inhibitory effects on CDK9, a kinase involved in transcriptional regulation. CDK9 plays a crucial role in the overexpression of anti-apoptotic proteins in cancer cells, leading to resistance against apoptosis. By inhibiting CDK9, this compound could potentially restore apoptotic pathways in cancer cells, making it a candidate for anticancer therapy .

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of anthranilic acid, including this compound, possess antiproliferative properties against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for cancer treatment .

Research Findings and Case Studies

Recent studies have evaluated the biological activity of this compound alongside other anthranilic derivatives. The following table summarizes the IC50 values for various compounds tested against CDK9:

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 0.210 | CDK9 Inhibition |

| Compound 7 | 0.210 | CDK9 Inhibition |

| Compound 9 | 0.486 | CDK9 Inhibition |

| Compound 25 | 0.142 | CDK9 Inhibition |

These results indicate that this compound exhibits significant inhibitory activity against CDK9, comparable to other synthesized compounds .

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its derivatives are utilized in the development of pharmaceuticals targeting multiple diseases beyond cancer, including cardiovascular diseases and infections like HIV .

Q & A

Basic: What is the structural significance of the tert-butoxycarbonyl (Boc) group in N-Boc-5-methylanthranilic acid, and how does it influence reactivity in synthetic pathways?

The Boc group serves as a protective moiety for the amine functionality in anthranilic acid derivatives, preventing unwanted side reactions (e.g., nucleophilic substitutions or oxidations) during multi-step syntheses. In this compound, the Boc group stabilizes the amine while allowing selective deprotection under acidic conditions (e.g., HCl in dioxane) for downstream functionalization. The 5-methyl substituent enhances steric hindrance, which may affect regioselectivity in coupling reactions. Structural verification via H NMR should confirm the presence of tert-butyl protons (δ ~1.4 ppm) and the aromatic methyl group (δ ~2.3 ppm) .

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions impact yield?

A common approach involves coupling 5-methylanthranilic acid with di-tert-butyl dicarbonate (BocO) in a polar aprotic solvent (e.g., THF or DMF) with a base (e.g., DMAP or triethylamine). Microwave-assisted synthesis (e.g., 50–80°C, 30–60 min) can improve regioselectivity and reduce side products compared to conventional heating, as seen in analogous Boc-protected anthranilic acid derivatives . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to BocO) and moisture exclusion to prevent premature deprotection. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity .

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral benchmarks should researchers expect?

- HPLC-MS : Retention time and molecular ion peak (m/z 253.25 [M+H]) confirm identity. Compare against NIST or Wiley spectral databases for fragmentation patterns .

- FT-IR : Carbamate C=O stretch (~1690 cm) and N-H bend (~1530 cm) validate Boc protection.

- H NMR : Key signals include tert-butyl singlets (9H, δ 1.4 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl group (δ 2.3 ppm).

Cross-referencing with published data from primary literature ensures accuracy .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Discrepancies often arise from varying solvent systems or storage conditions. For example:

- Solubility : Conflicting DMSO solubility data may stem from hydrate formation. Conduct Karl Fischer titration to quantify water content in batches .

- Stability : Degradation under basic conditions (pH >9) or prolonged exposure to light can hydrolyze the Boc group. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring are recommended to establish shelf-life .

Methodological transparency (e.g., reporting solvent purity and temperature) is critical for reproducibility .

Advanced: What experimental design considerations are essential for using this compound in peptide-mimetic drug discovery?

- Protection/Deprotection Strategy : Use Boc for orthogonal protection in solid-phase peptide synthesis (SPPS). Acidic deprotection (20% TFA in DCM) must avoid side reactions with acid-sensitive functional groups .

- Structure-Activity Relationship (SAR) Studies : Introduce substituents at the 5-methyl position via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to explore bioactivity. Optimize catalyst loading (1–5 mol% Pd(PPh)) and ligand ratios to minimize byproducts .

- Data Validation : Compare synthetic yields and purity metrics (HPLC >95%) across multiple batches to identify process-related impurities .

Advanced: How can researchers address low yields in the synthesis of this compound derivatives under microwave conditions?

Low yields may result from:

- Incomplete Boc Protection : Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane) and quantify residual amine using ninhydrin staining.

- Thermal Degradation : Reduce microwave power (e.g., 150 W vs. 300 W) and employ pulsed irradiation to mitigate overheating.

- Side Reactions : Add scavengers (e.g., molecular sieves) to adsorb liberated CO during Boc activation.

Statistical optimization (e.g., Box-Behnken design) can model interactions between temperature, time, and solvent polarity .

Advanced: What computational tools are suitable for predicting the reactivity of this compound in novel synthetic routes?

- Retrosynthesis Software : Tools like Reaxys or Pistachio predict feasible pathways using reaction databases. For example, coupling with Fmoc-protected amino acids requires compatibility with Boc deprotection steps .

- DFT Calculations : Model transition states for nucleophilic acyl substitutions to predict regioselectivity in esterification or amidation reactions.

- Cheminformatics : Use QSAR models to correlate substituent effects (e.g., methyl vs. nitro groups) with reaction rates .

Advanced: How should researchers design controlled experiments to assess the environmental stability of this compound?

- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) and identify products using HR-MS.

- Photolysis : Expose to UV light (λ = 300–400 nm) in a solar simulator and quantify half-life.

- Ecotoxicology : Use OECD Test Guideline 301 for ready biodegradability assessment in activated sludge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.